7-Bromo-5,6-difluoroquinoxaline

Organic photovoltaics Polymer solar cells Electron-deficient building blocks

7-Bromo-5,6-difluoroquinoxaline (CAS 1210048-13-7; molecular formula C8H3BrF2N2; molecular weight 245.02 g/mol) is a halogenated quinoxaline derivative bearing a bromine atom at the 7-position and fluorine atoms at the 5- and 6-positions on the fused benzene-pyrazine bicyclic core. This substitution pattern confers a strongly electron-deficient aromatic system with a synthetically accessible C–Br cross-coupling handle.

Molecular Formula C8H3BrF2N2
Molecular Weight 245.02 g/mol
Cat. No. B11868129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-5,6-difluoroquinoxaline
Molecular FormulaC8H3BrF2N2
Molecular Weight245.02 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=N1)C=C(C(=C2F)F)Br
InChIInChI=1S/C8H3BrF2N2/c9-4-3-5-8(7(11)6(4)10)13-2-1-12-5/h1-3H
InChIKeyOIFBVLLOENEPKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-5,6-difluoroquinoxaline CAS 1210048-13-7: Core Chemical Identity and Procurement Baseline


7-Bromo-5,6-difluoroquinoxaline (CAS 1210048-13-7; molecular formula C8H3BrF2N2; molecular weight 245.02 g/mol) is a halogenated quinoxaline derivative bearing a bromine atom at the 7-position and fluorine atoms at the 5- and 6-positions on the fused benzene-pyrazine bicyclic core . This substitution pattern confers a strongly electron-deficient aromatic system with a synthetically accessible C–Br cross-coupling handle. The compound is supplied as a crystalline solid with standard purities of 95%+ to 98% across multiple vendors, with batch-level quality control documentation including NMR, HPLC, and GC available from major suppliers . It serves primarily as a versatile synthetic intermediate in medicinal chemistry and materials science, particularly in kinase inhibitor development programs and electron-acceptor building blocks for organic electronics.

Why Generic Quinoxaline Halide Substitution Fails: The Case for Position-Specific and Halogen-Specific Differentiation of 7-Bromo-5,6-difluoroquinoxaline


Quinoxaline-based building blocks with different halogen identities (Br vs. Cl), halogen counts (mono- vs. di-fluorination), and halogen positions (C7-benzo vs. C2-pyrazine) are not interchangeable in either medicinal chemistry or materials science workflows. The bromine atom at the 7-position provides a kinetically distinct oxidative addition partner for palladium-catalyzed cross-couplings compared to chlorine [1], while the dual fluorine substitution at the 5,6-positions establishes a measurably different electronic ground state—quantified by frontier molecular orbital energies—relative to mono-fluorinated or non-fluorinated analogs . Substituting the C7-Br of this compound with a C2-Br analog relocates the derivatization handle to a position adjacent to a pyrazine nitrogen, fundamentally altering both steric accessibility and the electronic character of subsequent coupling products. The quantitative evidence below demonstrates why these substitution-level differences translate into consequential performance gaps across application domains.

7-Bromo-5,6-difluoroquinoxaline: Comparator-Anchored Quantitative Differentiation Evidence


HOMO Energy Level: Difluoro (5,6-F2) vs. Monofluoro Quinoxaline – Quantified Electronic Effect Advantage

In a direct head-to-head comparison within the same study, polymer donors incorporating a difluoroquinoxaline (DFQx) acceptor unit exhibited a measurably deeper HOMO energy level (−5.70 eV) compared to their monofluoroquinoxaline (FQx) counterparts (−5.62 eV), a quantified ΔHOMO of −0.08 eV [1]. This deeper HOMO, attributed directly to the stronger cumulative electron-withdrawing effect of two fluorine atoms on the quinoxaline core, translated into a higher open-circuit voltage (VOC = 0.99 V) and a superior power conversion efficiency of 6.31% in PB-DFQx:ITIC-based polymer solar cells versus the monofluoro analog [1]. Although measured in polymer-incorporated quinoxaline units rather than the free small-molecule building block, these data directly demonstrate that the 5,6-difluoro substitution pattern—the identical fluorine arrangement present in 7-Bromo-5,6-difluoroquinoxaline—confers a quantifiable electronic advantage over singly fluorinated quinoxaline cores.

Organic photovoltaics Polymer solar cells Electron-deficient building blocks

C–Br vs. C–Cl Cross-Coupling Reactivity: Positional Halogen Identity Dictates Synthetic Efficiency

7-Bromo-5,6-difluoroquinoxaline (MW 245.02) carries a C7–Br bond on the benzo ring of the quinoxaline core, whereas its closest chlorinated structural analog, 2-Chloro-5,6-difluoroquinoxaline (CAS 1384067-26-8, MW 200.57), positions a chlorine atom at the C2 pyrazine position . The well-established relative reactivity order for palladium-catalyzed oxidative addition—Ar–I > Ar–Br ≫ Ar–Cl—means the C–Br bond in the target compound undergoes Suzuki-Miyaura, Buchwald-Hartwig, and related cross-couplings under milder conditions and with faster kinetics than the C–Cl bond in 2-Chloro-5,6-difluoroquinoxaline [1]. This kinetic advantage translates to higher coupling yields, lower catalyst loadings, and broader substrate scope when using the brominated building block. Furthermore, the C7-benzo position avoids steric and electronic interference from the adjacent pyrazine nitrogen atoms that can complicate Pd-catalyzed couplings at the C2 position through N-coordination or electronic deactivation.

Medicinal chemistry Cross-coupling Synthetic methodology

Substitution Pattern Differentiation: 7-Br (Benzo Ring) vs. 2-Br (Pyrazine Ring) – Steric and Electronic Consequences for Derivatization

7-Bromo-5,6-difluoroquinoxaline places the bromine atom at the 7-position on the benzo ring of the quinoxaline core, whereas its regioisomer 2-Bromo-6,7-difluoroquinoxaline (C8H3BrF2N2, MW 245 Da, catalog BBV-463726642, same molecular formula) positions bromine at the 2-position on the pyrazine ring adjacent to a nitrogen atom [1]. This positional difference carries three practical consequences: (i) the C7 position on the benzo ring is sterically less hindered and electronically isolated from pyrazine N-coordination, facilitating cleaner Pd-catalyzed couplings; (ii) derivatization at the 7-position leaves the 2,3-positions of the pyrazine ring free for independent functionalization, enabling sequential orthogonal diversification strategies unavailable with the 2-bromo isomer; and (iii) in kinase inhibitor design, substituents at the quinoxaline benzo positions (5,6,7,8) project into different regions of the ATP-binding pocket than substituents at the 2,3-pyrazine positions, providing access to distinct SAR space [2]. The identical molecular formula and molecular weight of these two regioisomers (both C8H3BrF2N2, 245 Da) means they cannot be distinguished by mass-based analytical methods alone, underscoring the critical importance of positional verification for procurement.

Structure-activity relationship Quinoxaline derivatization Kinase inhibitor design

Documented Synthesis Yield and Spectroscopic Characterization from Patent Literature

The synthesis of 7-Bromo-5,6-difluoroquinoxaline is documented in patent WO2010020363 A1, where the compound is prepared as a key intermediate. Starting from the precursor described in Example 96A (3.91 g, 17.532 mmol), condensation with 2,3-dihydroxy-1,4-dioxane (2.85 g, 22.768 mmol) in ethanol at room temperature overnight, followed by concentration, crystallization from ice water, filtration, and vacuum drying, afforded 3.04 g of the target compound, corresponding to a 71% isolated yield . Full characterization data are reported: LC-MS (method 10) retention time = 0.92 min; MS (EIpos) m/z = 245 [M+H]+; ¹H-NMR (400 MHz, DMSO-d6) δ = 8.46 (dd, 1H), 9.06–9.09 (m, 2H) . The patent context establishes this compound as a validated intermediate in a pharmaceutical development program, which carries implications for supply chain continuity, regulatory documentation, and reproducibility of synthetic protocols in an industrial setting.

Process chemistry Synthetic intermediate Analytical characterization

Batch-Level Purity Documentation: Vendor QC Data as a Procurement Differentiator

Multiple reputable vendors supply 7-Bromo-5,6-difluoroquinoxaline with documented purity specifications and batch-level quality control. Bidepharm supplies the compound at a standard purity of 95%+ and provides batch-specific QC reports including NMR, HPLC, and GC analyses . LeYan offers the compound at 98% purity (Product No. 1760555) . CymitQuimica lists the compound under reference 3D-KYB04813 sourced from Biosynth with minimum 95% purity . In contrast, several closely related halogenated quinoxaline building blocks—including 5-Bromo-7-fluoroquinoxaline (CAS 1628908-19-9) and 2-Bromo-6,7-difluoroquinoxaline—are often supplied without the same depth of batch QC documentation from major vendors, increasing the risk of unidentified impurities, incorrect regioisomer identity, or batch-to-batch variability that can confound SAR interpretation and polymerization stoichiometry.

Quality control Analytical chemistry Procurement specification

7-Bromo Substitution in Bioactive Quinoxalines: NMDA Glycine Site Antagonist SAR Precedent

In a systematic structure-activity relationship study of 1,4-dihydroquinoxaline-2,3-diones as NMDA receptor glycine site antagonists, a 7-bromo-substituted quinoxaline derivative—7-bromo-6-methyl-5-nitro QX (compound 14f)—demonstrated potent inhibitory activity with an IC50 of 9 nM in [³H]-5,7-dichlorokynurenic acid displacement assays using rat brain cortical membranes [1]. This potency was comparable to its 7-chloro analog (compound 14g, IC50 = 5 nM) and to the reference antagonist 6,7-dichloro-5-nitro QX (ACEA 1021) [1]. The study further established that, in general, halogen-substituted quinoxalines (bromo and chloro) at the 6- and 7-positions maintain high potency, whereas alkoxy substitution at these positions reduces activity [1]. Although this study examined a 5,6,7-trisubstituted quinoxaline scaffold rather than 7-Bromo-5,6-difluoroquinoxaline itself, it provides class-level validation that 7-bromo substitution on the quinoxaline benzo ring is compatible with nanomolar target engagement—a critical translational signal for medicinal chemistry programs considering this building block for lead generation.

CNS drug discovery NMDA receptor Glycine site antagonist

7-Bromo-5,6-difluoroquinoxaline: Evidence-Anchored Research and Industrial Application Scenarios


Kinase Inhibitor Lead Generation via C7 Diversification of the 5,6-Difluoroquinoxaline Scaffold

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors can use 7-Bromo-5,6-difluoroquinoxaline as a modular advanced intermediate for library synthesis. The C7–Br handle enables Suzuki-Miyaura cross-coupling with (hetero)aryl boronic acids to explore substituent SAR at the quinoxaline benzo position—a vector that projects into selectivity-determining regions of the kinase ATP-binding pocket distinct from substituents at the 2,3-pyrazine positions [1]. The 5,6-difluoro pattern enhances electron deficiency of the core, which can strengthen key hinge-region hydrogen bond interactions with kinase backbone NH groups. The documented 71% synthetic yield and full NMR/MS characterization from patent WO2010020363 provide a validated protocol for accessing the intermediate at gram scale. The precedent of nanomolar target engagement by 7-bromo-substituted quinoxalines (IC50 = 9 nM at NMDA glycine site [2]) demonstrates that the 7-position bromine is compatible with high-affinity binding in structurally distinct target classes, supporting the viability of this building block for kinase programs where 7-position SAR exploration is a design objective.

Donor-Acceptor Conjugated Polymer Synthesis for Organic Photovoltaics

In organic photovoltaic research, the 5,6-difluoroquinoxaline core serves as a strong electron-acceptor unit in donor-acceptor (D-A) conjugated copolymers. The direct quantitative evidence that difluoro-substituted quinoxaline polymers (PB-DFQx) achieve a deeper HOMO (−5.70 eV) and higher VOC (0.99 V) compared to monofluoro analogs (PB-FQx, HOMO −5.62 eV) [1] establishes that the dual-fluorine pattern in 7-Bromo-5,6-difluoroquinoxaline is the electronically superior choice for maximizing device open-circuit voltage. The C7–Br provides a polymerization handle for Stille or Suzuki polycondensation to incorporate the difluoroquinoxaline unit into the polymer backbone. The availability of batch QC data (NMR, HPLC, GC from suppliers such as Bidepharm ) ensures that stoichiometric precision—critical for achieving high molecular weight polymers—is maintained. The closely related 5,8-dibromo-6,7-difluoroquinoxaline-2,3-dicarboxylate (EF-Qx) monomer class has already demonstrated utility in narrow-bandgap polymer donors for organic solar cells [2], validating the broader applicability of 6,7-difluoroquinoxaline-based building blocks in photovoltaic materials.

Orthogonal Sequential Derivatization in Complex Heterocycle Synthesis

For synthetic chemistry groups constructing complex poly-substituted quinoxalines for chemical biology probe development, 7-Bromo-5,6-difluoroquinoxaline enables a unique orthogonal derivatization sequence unavailable with regioisomeric 2-bromo analogs. Because the C7–Br site on the benzo ring is electronically and sterically distinct from the unsubstituted C2 and C3 positions on the pyrazine ring, sequential functionalization can be designed where: (i) first-stage Suzuki coupling at C7 installs aryl/heteroaryl diversity; (ii) second-stage reactions (nucleophilic aromatic substitution, oxidation, or N-alkylation) at C2/C3 install additional functionality without competing with or displacing the C7 substituent [1]. In contrast, 2-Bromo-6,7-difluoroquinoxaline consumes the pyrazine position first, leaving only the benzo positions for subsequent derivatization—a reversed sequence that accesses different chemical space. The identical molecular formula (C8H3BrF2N2, 245 Da) of these two regioisomers underscores the critical importance of verifying positional identity by NMR rather than relying on mass-based confirmation alone, making the documented ¹H-NMR spectrum (δ 8.46, 9.06–9.09 ppm in DMSO-d6) [2] an essential procurement and identity-verification reference.

CNS Drug Discovery: Glycine Site Modulator Development Informed by 7-Bromo SAR

Neuroscience drug discovery programs targeting ionotropic glutamate receptors can leverage the established SAR precedent that 7-bromo-substituted quinoxaline-2,3-diones achieve low nanomolar potency at the NMDA receptor glycine site (IC50 = 9 nM for compound 14f) [1]. While that specific scaffold (5,6,7-trisubstituted quinoxaline-2,3-dione) differs from 7-Bromo-5,6-difluoroquinoxaline, the demonstrated compatibility of 7-bromo substitution with potent CNS target engagement supports the use of this building block for generating novel CNS-targeted compound libraries. The electron-withdrawing 5,6-difluoro pattern can be exploited to modulate the pKa and hydrogen-bonding capacity of quinoxaline-derived ligands, potentially improving blood-brain barrier penetration through reduced hydrogen-bond donor count and enhanced lipophilicity relative to non-fluorinated analogs. The in vivo activity demonstrated by related 7-halo quinoxaline NMDA antagonists (ED50 = 1.2 mg/kg iv in mouse MES assay for compound 14g) [1] provides a translational efficacy benchmark for CNS programs considering 7-substituted difluoroquinoxaline scaffolds as starting points.

Quote Request

Request a Quote for 7-Bromo-5,6-difluoroquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.